3-(Chloromethyl)-5-isopropylisoxazole 3-(Chloromethyl)-5-isopropylisoxazole
Brand Name: Vulcanchem
CAS No.: 1018128-18-1
VCID: VC2403093
InChI: InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3
SMILES: CC(C)C1=CC(=NO1)CCl
Molecular Formula: C7H10ClNO
Molecular Weight: 159.61 g/mol

3-(Chloromethyl)-5-isopropylisoxazole

CAS No.: 1018128-18-1

Cat. No.: VC2403093

Molecular Formula: C7H10ClNO

Molecular Weight: 159.61 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-5-isopropylisoxazole - 1018128-18-1

Specification

CAS No. 1018128-18-1
Molecular Formula C7H10ClNO
Molecular Weight 159.61 g/mol
IUPAC Name 3-(chloromethyl)-5-propan-2-yl-1,2-oxazole
Standard InChI InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3
Standard InChI Key UGAJDIZLJMKLBN-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=NO1)CCl
Canonical SMILES CC(C)C1=CC(=NO1)CCl

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

3-(Chloromethyl)-5-isopropylisoxazole possesses distinct chemical and physical properties that influence its behavior in various applications. These properties are summarized in Table 1.

Table 1: Chemical Properties of 3-(Chloromethyl)-5-isopropylisoxazole

PropertyValue/Description
Molecular FormulaC₇H₁₀ClNO
Molecular Weight159.61 g/mol
IUPAC Name3-(chloromethyl)-5-propan-2-yl-1,2-oxazole
CAS Number1018128-18-1
Physical StateSolid
InChIInChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3
InChI KeyUGAJDIZLJMKLBN-UHFFFAOYSA-N
Canonical SMILESCC(C)C1=CC(=NO1)CCl

Structural Features

The structure of 3-(Chloromethyl)-5-isopropylisoxazole is characterized by a planar isoxazole ring with two key functional groups:

  • The chloromethyl group at position 3 serves as a reactive electrophilic center, making it useful for further functionalization through nucleophilic substitution reactions.

  • The isopropyl group at position 5 provides steric hindrance and hydrophobic interactions that can enhance the compound's selectivity and potency in various applications.

The isoxazole ring itself contributes to the compound's aromaticity, stability, and potential for hydrogen bonding through its nitrogen and oxygen atoms.

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(Chloromethyl)-5-isopropylisoxazole can be achieved through several methods, with the most common approach involving the chloromethylation of 5-isopropylisoxazole. This reaction typically employs chloromethylating agents such as chloromethyl methyl ether or chloromethyl chlorosulfate in the presence of a Lewis acid catalyst.

Alternative synthetic routes may involve:

  • Cycloaddition reactions between isopropyl-substituted alkynes and chloromethyl-containing nitrile oxides

  • Modification of pre-existing isoxazole structures through selective functionalization

Industrial Production Methods

In industrial settings, the production of 3-(Chloromethyl)-5-isopropylisoxazole may involve continuous flow processes to enhance efficiency and scalability. These processes typically feature:

  • Automated reactors with precise control of reaction parameters such as temperature and pressure

  • Implementation of environmentally friendly catalysts and solvents to minimize environmental impact

  • Optimized purification procedures to ensure high product yield and purity

Chemical Reactions and Reactivity

Types of Reactions

3-(Chloromethyl)-5-isopropylisoxazole participates in various chemical reactions, primarily due to the reactivity of the chloromethyl group. The most significant reactions include:

  • Nucleophilic Substitution: The chloromethyl group readily undergoes substitution reactions with nucleophiles such as amines, thiols, or alkoxides. This reactivity makes the compound valuable as a building block in organic synthesis.

  • Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxygen-containing derivatives.

  • Reduction Reactions: Reduction processes can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

The reactivity of 3-(Chloromethyl)-5-isopropylisoxazole with various reagents under different conditions is summarized below:

  • Nucleophilic Substitution:

    • Common reagents: Sodium azide, potassium thiocyanate, various amines

    • Typical conditions: Polar aprotic solvents (DMF, acetonitrile) at moderate temperatures (25-60°C)

    • Products: Azides, thiocyanates, and substituted amines

  • Oxidation:

    • Reagents: Potassium permanganate, chromium trioxide

    • Conditions: Acidic or basic environments

    • Products: Isoxazole oxides and oxygenated derivatives

  • Reduction:

    • Reagents: Lithium aluminum hydride, sodium borohydride

    • Conditions: Tetrahydrofuran or ethanol as solvents

    • Products: Methyl-substituted isoxazoles and other reduced forms

Research and Biological Applications

Chemical Research Applications

3-(Chloromethyl)-5-isopropylisoxazole serves as a versatile building block in organic synthesis due to its reactive chloromethyl group. This reactivity enables the construction of more complex molecules, including:

  • Pharmaceutical Intermediates: The compound can be used to synthesize bioactive molecules targeted for therapeutic applications.

  • Organic Synthesis: The chloromethyl group provides a reactive site for further functionalization, making this compound valuable in building complex molecules with diverse applications.

  • Material Science: Derivatives of this compound may be utilized in the development of specialized materials with specific properties.

Biological Activity

Research indicates that 3-(Chloromethyl)-5-isopropylisoxazole and its derivatives exhibit several biological activities that make them potential candidates for pharmaceutical development:

  • Antimicrobial Activity: Preliminary studies suggest potential effectiveness against certain bacterial strains.

  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory responses in experimental models.

  • Analgesic Properties: Research indicates potential pain-relieving effects in some biological systems.

Mechanism of Biological Action

The biological activity of 3-(Chloromethyl)-5-isopropylisoxazole is primarily attributed to the reactivity of its chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins. This interaction may lead to:

  • Inhibition or modulation of enzyme activity

  • Interference with cellular signaling pathways

  • Modification of protein structure and function

The isopropyl group may enhance these interactions through steric hindrance and hydrophobic effects, potentially increasing the selectivity and potency of the compound in biological systems.

Hazard CategoryClassificationHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Comparison with Similar Compounds

Isomers and Related Structures

3-(Chloromethyl)-5-isopropylisoxazole has a structural isomer, 5-(Chloromethyl)-3-isopropylisoxazole (CAS No.: 64988-71-2), with which it shares the same molecular formula but differs in the positions of the substituents . Table 3 compares these and other related compounds.

Table 3: Comparison of 3-(Chloromethyl)-5-isopropylisoxazole with Related Compounds

CompoundCAS NumberStructural DifferencesUnique Characteristics
3-(Chloromethyl)-5-isopropylisoxazole1018128-18-1Chloromethyl at position 3, isopropyl at position 5Enhanced reactivity due to position of chloromethyl group
5-(Chloromethyl)-3-isopropylisoxazole64988-71-2Chloromethyl at position 5, isopropyl at position 3Different reactivity pattern
3-(Chloromethyl)-5-methylisoxazole-Methyl group instead of isopropylLess steric hindrance, different hydrophobicity
3-(Chloromethyl)-5-phenylisoxazole-Phenyl group instead of isopropylDifferent electronic and steric properties
3-(Chloromethyl)-1,2,4-triazole-Triazole ring instead of isoxazoleDifferent electronic distribution and hydrogen bonding patterns

Structure-Activity Relationships

The positioning of functional groups significantly influences the reactivity and biological activity of isoxazole derivatives:

  • The isopropyl group at position 5 of 3-(Chloromethyl)-5-isopropylisoxazole provides steric hindrance and hydrophobic interactions that can enhance the compound's selectivity and potency in various applications.

  • The chloromethyl group at position 3 offers a reactive site that is particularly accessible for nucleophilic attack, contributing to the compound's versatility in chemical synthesis.

  • Compared to similar compounds, such as those with methyl or phenyl substituents, the isopropyl group may confer distinct physicochemical properties that influence solubility, membrane permeability, and target binding affinity.

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